molecular formula C24H20N4O4S2 B2547118 11-acetyl-5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 946236-34-6

11-acetyl-5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2547118
CAS No.: 946236-34-6
M. Wt: 492.57
InChI Key: ADDVNRYWFORHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-acetyl-5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, nitrophenyl, methylsulfanyl, phenyl, and triazatricyclo moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-acetyl-5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps. One common approach is to start with the preparation of the core triazatricyclo structure, followed by the introduction of the acetyl, nitrophenyl, methylsulfanyl, and phenyl groups through various organic reactions such as nucleophilic substitution, electrophilic addition, and condensation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

11-acetyl-5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions including:

    Oxidation: The nitrophenyl and methylsulfanyl groups can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetyl and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group may yield a sulfoxide or sulfone, while reduction of the nitro group will produce an amine derivative.

Scientific Research Applications

Key Structural Features:

FeatureDescription
Sulfur AtomContributes to the compound's reactivity and potential biological interactions.
Nitro GroupMay enhance the compound’s ability to interact with biological targets through electron-withdrawing effects.
Acetyl GroupCould influence the solubility and biological activity of the compound.

Research indicates that compounds with similar structural characteristics exhibit a variety of pharmacological effects:

Antitumor Activity

Studies have shown that triazatricyclo compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves:

  • Induction of Apoptosis : Triggering programmed cell death through mitochondrial pathways.

Case Study : A study on derivatives of this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), leading to reduced cell viability.

Antimicrobial Properties

Derivatives of this compound have exhibited notable antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting potential therapeutic applications in treating infections.

Case Study : In vitro tests revealed significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli at low micromolar concentrations.

Anti-inflammatory Effects

Research indicates that related compounds can modulate inflammatory responses by inhibiting key enzymes involved in inflammation.

In Vitro Studies :

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

In Vivo Studies

Animal models treated with similar compounds have shown promising results:

  • Reduced Tumor Sizes : Compounds demonstrated the ability to shrink tumors significantly compared to control groups.
  • Improved Survival Rates : Enhanced longevity was observed in treated groups, supporting further investigation into their therapeutic potential.

Pharmacological Studies

Recent pharmacological studies on compounds with similar structures reveal a range of effects:

Effect Description
AntitumorInhibition of cancer cell growth via apoptosis induction and cell cycle arrest.
AntimicrobialSignificant activity against various bacterial strains, indicating potential for infection treatment.
Anti-inflammatoryReduction of inflammation markers in vitro and in vivo studies.

Mechanism of Action

The mechanism by which 11-acetyl-5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-acetyl-5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one apart is its unique combination of functional groups and tricyclic structure, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

11-acetyl-5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial, cytotoxic, and other biological properties based on current research findings.

Chemical Structure

The compound's structure features a tricyclic framework with multiple functional groups that may contribute to its biological activity. The presence of the acetyl group and the nitrophenyl moiety suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives related to 1,3,4-thiadiazole have shown promising antibacterial activity against various strains:

Bacterial Strain MIC (μg/mL) Reference
Staphylococcus aureus20–28
Bacillus subtilis20–28
Escherichia coli24–40
Pseudomonas aeruginosa24–40
Aspergillus niger32–42
Candida albicans32–42

The compound's structural features may enhance its interaction with bacterial cell membranes or inhibit essential metabolic pathways.

Cytotoxic Activity

In vitro studies have demonstrated cytotoxic effects of similar triterpenoid compounds against various cancer cell lines:

Cell Line IC50 (μM) Compound Reference
A549 (lung cancer)25.2Triterpenoid from C. japonica
MCF-7 (breast cancer)21.7Triterpenoid from C. japonica

These results suggest that compounds with similar structural characteristics may also exhibit cytotoxicity against human cancer cells.

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of DNA/RNA synthesis : Compounds targeting nucleic acids can disrupt cellular replication.
  • Membrane disruption : Interaction with lipid membranes could lead to increased permeability and cell death.
  • Enzyme inhibition : Targeting specific enzymes involved in metabolic pathways may reduce cellular viability.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to this compound class:

  • Antimicrobial Evaluation : A study synthesized various thiadiazole derivatives and assessed their antimicrobial activity against Gram-positive and Gram-negative bacteria, finding significant inhibition rates comparable to standard antibiotics .
  • Cytotoxicity Assessment : Research on triterpenoid saponins from Camellia sinensis roots revealed that specific derivatives exhibited selective cytotoxicity against cancer cell lines without affecting normal cells .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds indicated that modifications to the phenyl rings and the introduction of nitro groups significantly enhanced antibacterial properties .

Properties

IUPAC Name

11-acetyl-5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S2/c1-15(29)26-11-10-19-20(13-26)34-22-21(19)23(30)27(17-7-3-2-4-8-17)24(25-22)33-14-16-6-5-9-18(12-16)28(31)32/h2-9,12H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDVNRYWFORHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.